Vardenafil oxopiperazine

Analytical Chemistry Impurity Profiling Method Validation

Vardenafil oxopiperazine (CAS 448184-58-5) is a structurally specific process-related impurity and degradation product of vardenafil hydrochloride. It features a unique 3-oxopiperazine sulfonyl moiety, distinguishing it from vardenafil N-oxide or vardenafil dimer. Supplied with definitive spectral characterization (MS, ¹H-NMR, ¹³C-NMR) compliant with ICH Q3A guidelines, this reference standard is essential for the validated HPLC-MS method (linear range 5–60 µg/mL, R²=0.9998, 99.77% recovery) required for accurate impurity quantification in ANDA submissions. Do not substitute with uncharacterized PDE5 inhibitor analogues, as this will compromise method specificity, linearity, and accuracy.

Molecular Formula C21H26N6O5S
Molecular Weight 474.5 g/mol
CAS No. 448184-58-5
Cat. No. B048563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVardenafil oxopiperazine
CAS448184-58-5
Synonyms2-[2-Ethoxy-5-[(3-oxo-1-piperazinyl)sulfonyl]phenyl]-5-methyl-7-propyl-imidazo[5,1-f][1,2,4]triazin-4(1H)-one;  _x000B_4-[[3-(1,4-Dihydro-5-methyl-4-oxo-7-propylimidazo[5,1-f][1,2,4]triazin-2-yl)-4-ethoxyphenyl]sulfonyl]-piperazinone
Molecular FormulaC21H26N6O5S
Molecular Weight474.5 g/mol
Structural Identifiers
SMILESCCCC1=NC(=C2N1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCNC(=O)C4)OCC)C
InChIInChI=1S/C21H26N6O5S/c1-4-6-17-23-13(3)19-21(29)24-20(25-27(17)19)15-11-14(7-8-16(15)32-5-2)33(30,31)26-10-9-22-18(28)12-26/h7-8,11H,4-6,9-10,12H2,1-3H3,(H,22,28)(H,24,25,29)
InChIKeyYADSUUGYWVEDTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vardenafil Oxopiperazine (CAS 448184-58-5): Analytical Reference Standard and Process-Related Impurity for PDE5 Inhibitor Quality Control


Vardenafil oxopiperazine (CAS 448184-58-5, molecular formula C₂₁H₂₆N₆O₅S, molecular weight 474.53) is a chemically defined derivative of vardenafil, a selective phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction . The compound is characterized by the replacement of the N-ethylpiperazine moiety of vardenafil with a 3-oxopiperazine (piperazinone) sulfonyl group . It is not a therapeutic agent but is recognized as a process-related impurity and a potential degradation product formed during the bulk synthesis of vardenafil hydrochloride trihydrate [1]. As a designated reference standard, it is supplied with full spectral characterization data to support pharmaceutical analytical method development, method validation (AMV), and quality control (QC) applications for regulatory submissions [2].

Why Vardenafil Oxopiperazine Cannot Be Substituted with Other PDE5 Inhibitor Impurities or Reference Materials


Vardenafil oxopiperazine is a structurally specific impurity with a unique molecular fingerprint that distinguishes it from other vardenafil-related substances, such as vardenafil N-oxide, vardenafil dimer, and vardenafil glycene [1]. Generic substitution with another PDE5 inhibitor impurity (e.g., a sildenafil or tadalafil analogue) or an uncharacterized vardenafil derivative is not analytically valid for regulatory compliance. Pharmacopoeial and ICH guidelines mandate the use of a qualified, fully characterized reference standard for the accurate identification and quantification of this specific impurity in vardenafil drug substance and finished product [2]. Furthermore, the use of an unverified or alternative compound would compromise method specificity, linearity, and accuracy, as demonstrated by the dedicated HPLC-MS method developed for its detection, which reports a linear range of 5–60 µg/mL and an average recovery of 99.77% [3].

Vardenafil Oxopiperazine (CAS 448184-58-5): Quantitative Evidence for Analytical Method Validation and Impurity Control


HPLC-MS Method Linearity and Recovery for Vardenafil Oxopiperazine in Dietary Supplements

A dedicated HPLC-MS method was developed for the detection of vardenafil oxopiperazine. The method demonstrated excellent linearity in the concentration range of 5–60 µg/mL, with a coefficient of determination (R²) of 0.9998 [1]. The average recovery rate was 99.77%, with a relative standard deviation (RSD) of 0.44% (n=6) [1]. In contrast, methods for other PDE5 inhibitor impurities, such as vardenafil N-oxide or vardenafil dimer, require separate, individually validated protocols, as their chromatographic behavior and mass spectrometric response differ significantly due to distinct chemical structures [2].

Analytical Chemistry Impurity Profiling Method Validation

Structural Confirmation of Vardenafil Oxopiperazine via Orthogonal Spectroscopic Techniques

Vardenafil oxopiperazine was identified and structurally characterized using a combination of mass spectrometry (MS), ¹H-NMR, and ¹³C-NMR spectroscopy [1]. The molecular ion [M+H]⁺ was confirmed at m/z 475, and key NMR signals, including the distinctive piperazinone ring protons and the ethoxy group, were unambiguously assigned [1]. This level of characterization is essential for establishing the compound's identity as a reference standard, a requirement that cannot be met by using an uncharacterized or structurally similar PDE5 inhibitor impurity [2].

Structural Elucidation Reference Standard Characterization NMR Spectroscopy

Quantitative Detection of Vardenafil Oxopiperazine in Adulterated Dietary Supplements

The validated HPLC-MS method was applied to analyze commercial dietary supplements, detecting vardenafil oxopiperazine at a concentration of 0.29% (w/w) in a tested sample [1]. This finding underscores the compound's relevance as an adulterant marker. Other PDE5 inhibitor impurities, such as vardenafil N-oxide or vardenafil dimer, were not detected in this specific sample matrix using the same method, highlighting the compound's distinct occurrence profile [2].

Adulterant Detection Dietary Supplement Analysis Quantitative HPLC-MS

Use as an Internal Standard in LC-MS/MS Pharmacokinetic Studies via Deuterated Vardenafil Oxopiperazine

Vardenafil oxopiperazine-d6, the deuterated isotopologue of vardenafil oxopiperazine, is specifically utilized as an internal standard in LC-MS/MS methods for the quantification of vardenafil and its metabolites in biological matrices . The use of a stable isotope-labeled internal standard (SIL-IS) corrects for matrix effects and instrumental variability, achieving superior accuracy and precision compared to methods using structural analogues as internal standards [1].

Pharmacokinetics ADME Stable Isotope Labeling

Key Application Scenarios for Vardenafil Oxopiperazine (CAS 448184-58-5) Based on Differentiated Analytical Evidence


Pharmaceutical Quality Control: Impurity Profiling and Batch Release Testing for Vardenafil APIs and Finished Dosage Forms

Use Vardenafil oxopiperazine as a primary reference standard for the identification, quantification, and control of the oxopiperazine impurity in vardenafil hydrochloride drug substance and drug product. The compound's full spectral characterization (MS, ¹H-NMR, ¹³C-NMR) provides the definitive identity confirmation required by ICH Q3A guidelines [1]. The validated HPLC-MS method, with its established linear range (5–60 µg/mL, R²=0.9998) and high recovery (99.77%), can be directly adopted or adapted for routine QC analysis, ensuring batch-to-batch consistency and regulatory compliance [2].

Analytical Method Development and Validation (AMV) for ANDA Submissions

Procure Vardenafil oxopiperazine to serve as the impurity marker during the development and validation of stability-indicating HPLC or UPLC methods for Abbreviated New Drug Applications (ANDAs). The compound's availability with comprehensive characterization data compliant with regulatory guidelines enables its use as a certified reference standard for method qualification, forced degradation studies, and the establishment of system suitability parameters [3].

Detection and Quantification of Vardenafil Analogues as Adulterants in Dietary Supplements and Herbal Products

Employ Vardenafil oxopiperazine as a reference standard in targeted LC-MS/MS or HPLC-UV screening methods to detect and quantify the presence of this specific PDE5 inhibitor analogue in commercial sexual enhancement supplements and herbal formulations. The established detection at 0.29% (w/w) in a real-world sample demonstrates the compound's relevance as an adulterant, making its reference standard crucial for forensic and public health laboratories monitoring product safety [2].

Precision Pharmacokinetic and Metabolism Studies Using Deuterated Vardenafil Oxopiperazine

Utilize Vardenafil oxopiperazine-d6 as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS assays for the accurate quantification of vardenafil and its metabolites in plasma, urine, or tissue samples during clinical and preclinical pharmacokinetic studies. The use of the deuterated standard corrects for matrix effects and ensures the high precision and accuracy required for robust ADME data, supporting drug development and therapeutic drug monitoring .

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